molecular formula C12H9FN4O2 B11058885 5-[(2-fluorophenoxy)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

5-[(2-fluorophenoxy)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B11058885
M. Wt: 260.22 g/mol
InChI Key: BZVAZNASIOOEJQ-UHFFFAOYSA-N
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Description

5-[(2-fluorophenoxy)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The structure of this compound includes a triazole ring fused to a pyrimidine ring, with a fluorophenoxy methyl group attached.

Preparation Methods

The synthesis of 5-[(2-fluorophenoxy)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one can be achieved through various synthetic routes. One common method involves the condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of zinc chloride in supercritical carbon dioxide under solvent-free conditions . This method provides a high conversion rate and is environmentally friendly due to the use of supercritical carbon dioxide.

Chemical Reactions Analysis

5-[(2-fluorophenoxy)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, where the fluorine atom can be replaced by other nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-[(2-fluorophenoxy)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(2-fluorophenoxy)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets and pathways. The triazolopyrimidine structure allows it to bind to various enzymes and receptors, thereby modulating their activity. This interaction can lead to the inhibition of certain biological processes, making it useful in the treatment of diseases .

Comparison with Similar Compounds

5-[(2-fluorophenoxy)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H9FN4O2

Molecular Weight

260.22 g/mol

IUPAC Name

5-[(2-fluorophenoxy)methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C12H9FN4O2/c13-9-3-1-2-4-10(9)19-6-8-5-11(18)17-12(16-8)14-7-15-17/h1-5,7H,6H2,(H,14,15,16)

InChI Key

BZVAZNASIOOEJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCC2=CC(=O)N3C(=N2)N=CN3)F

Origin of Product

United States

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